molecular formula C21H20ClNO3 B592942 5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid CAS No. 1449675-70-0

5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid

Cat. No.: B592942
CAS No.: 1449675-70-0
M. Wt: 369.8 g/mol
InChI Key: VFGXRQTXBKIHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid is a synthetic cannabinoid metabolite derived from JWH 203. It is part of the phenylacetylindole family and is known for its high affinity for both central and peripheral cannabinoid receptors (CB1 and CB2). This compound is primarily used in forensic and research applications to study the metabolism and effects of synthetic cannabinoids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid involves the reaction of 3-[2-(2-chlorophenyl)acetyl]-1H-indole with pentanoic acid. The reaction typically requires a catalyst and specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained .

Industrial Production Methods

standard organic synthesis techniques involving the use of appropriate solvents, catalysts, and purification methods are likely employed .

Chemical Reactions Analysis

Types of Reactions

5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted indole derivatives .

Scientific Research Applications

5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid involves its interaction with cannabinoid receptors (CB1 and CB2). Upon binding to these receptors, it modulates various signaling pathways, leading to its physiological and pharmacological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • JWH 018 N-pentanoic acid metabolite
  • JWH 073 N-butanoic acid metabolite
  • AKB48 N-pentanoic acid metabolite

Uniqueness

5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid is unique due to its specific chemical structure, which includes a phenylacetyl group. This structure contributes to its high affinity for cannabinoid receptors and its distinct metabolic profile compared to other synthetic cannabinoids .

Properties

IUPAC Name

5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3/c22-18-9-3-1-7-15(18)13-20(24)17-14-23(12-6-5-11-21(25)26)19-10-4-2-8-16(17)19/h1-4,7-10,14H,5-6,11-13H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGXRQTXBKIHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017715
Record name JWH 203 N-pentanoic acid metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449675-70-0
Record name JWH 203 N-pentanoic acid metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.